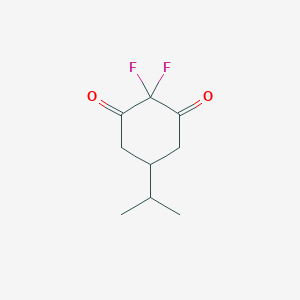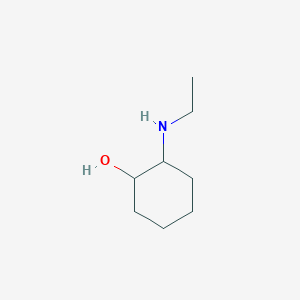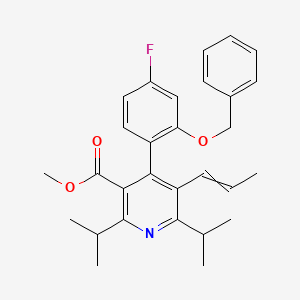
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12F2O2 and a molecular weight of 190.19 g/mol . It is a member of the diketone family and is characterized by the presence of two fluorine atoms and an isopropyl group attached to a cyclohexane ring.
準備方法
The synthesis of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione typically involves the fluorination of a precursor compound, such as 5-isopropylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
科学的研究の応用
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione has several applications in scientific research, including:
Chemistry: It is used as a ligand in catalysis and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
2,2-Difluoro-5-methylcyclohexane-1,3-dione: Similar structure but with a methyl group instead of an isopropyl group.
2,2-Difluoro-5-ethylcyclohexane-1,3-dione: Similar structure but with an ethyl group instead of an isopropyl group.
2,2-Difluoro-5-tert-butylcyclohexane-1,3-dione: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the isopropyl group, which imparts distinct chemical and physical properties .
特性
CAS番号 |
1031926-87-0 |
|---|---|
分子式 |
C9H12F2O2 |
分子量 |
190.19 g/mol |
IUPAC名 |
2,2-difluoro-5-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12F2O2/c1-5(2)6-3-7(12)9(10,11)8(13)4-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
JFWMFERJFZESBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(=O)C(C(=O)C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)

![[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol](/img/structure/B14794027.png)



![4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14794049.png)


![4-Acetamido-3-propanoylphenyl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14794066.png)


![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)

